molecular formula C20H20N2O2 B11007354 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11007354
M. Wt: 320.4 g/mol
InChI Key: GWCODMTZSBXJAT-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features both benzofuran and indole moieties These structural motifs are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the benzofuran and indole intermediates. One common method for synthesizing benzofuran derivatives is through the intramolecular Friedel–Crafts reaction, which can be catalyzed by phosphoric acid . This method exhibits good functional group tolerance and can yield various benzofuran derivatives with high efficiency.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the benzofuran or indole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: The compound can serve as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Its structural motifs are common in bioactive molecules, making it a valuable tool for studying biological processes and developing new drugs.

    Medicine: The compound’s potential pharmacological properties could lead to the development of new therapeutic agents for various diseases.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran and indole moieties can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1-benzofuran-2-carboxylic acid: Another benzofuran derivative with different functional groups.

    1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid: A compound with a similar benzofuran structure but different substituents.

    Fmoc-Ala(2,3-Dihydro-1-benzofuran-5-yl)-OH: A benzofuran derivative used in peptide synthesis.

Uniqueness

What sets 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide apart is the combination of benzofuran and indole moieties within a single molecule. This unique structure provides a versatile platform for exploring new chemical reactions and biological activities, making it a valuable compound for scientific research.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H20N2O2/c23-20(12-14-5-6-15-8-10-24-19(15)11-14)21-9-7-16-13-22-18-4-2-1-3-17(16)18/h1-6,11,13,22H,7-10,12H2,(H,21,23)

InChI Key

GWCODMTZSBXJAT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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